(1-Cyclohexylethyl)(3-methylbutyl)amine
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Overview
Description
(1-Cyclohexylethyl)(3-methylbutyl)amine is an organic compound with the molecular formula C13H27N. It is a secondary amine characterized by the presence of a cyclohexyl group and a 3-methylbutyl group attached to the nitrogen atom. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(3-methylbutyl)amine typically involves the reaction of cyclohexyl ethylamine with 3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(3-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halides or sulfonates are often used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alkanes.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(1-Cyclohexylethyl)(3-methylbutyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with only a cyclohexyl group attached to the nitrogen atom.
3-Methylbutylamine: An amine with a 3-methylbutyl group attached to the nitrogen atom.
Uniqueness
(1-Cyclohexylethyl)(3-methylbutyl)amine is unique due to the presence of both a cyclohexyl group and a 3-methylbutyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H27N/c1-11(2)9-10-14-12(3)13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3 |
InChI Key |
PFOYSFOMMGILBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(C)C1CCCCC1 |
Origin of Product |
United States |
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